N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide
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Overview
Description
N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring, a phenyl group, and a benzamide moiety, making it a complex and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Benzamide Moiety: The final step involves the reaction of the indole derivative with benzoyl chloride in the presence of a base to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the benzamide moiety, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound has similar structural features but with different substituents on the phenyl ring.
3,3’-(Phenylmethylene)bis(1H-indole): This compound contains two indole rings connected by a phenylmethylene bridge.
Uniqueness
N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide is unique due to its specific combination of an indole ring, a phenyl group, and a benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H20N2O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C23H20N2O/c1-25(23(26)18-12-6-3-7-13-18)22(17-10-4-2-5-11-17)20-16-24-21-15-9-8-14-19(20)21/h2-16,22,24H,1H3 |
InChI Key |
BADJSIINBZIQES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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